molecular formula C9H12O3 B135028 3,5-Dimethoxybenzyl alcohol CAS No. 705-76-0

3,5-Dimethoxybenzyl alcohol

Cat. No.: B135028
CAS No.: 705-76-0
M. Wt: 168.19 g/mol
InChI Key: AUDBREYGQOXIFT-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl alcohol (CAS 705-76-0) is a benzyl alcohol derivative with two methoxy groups at the 3- and 5-positions of the benzene ring. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol . This compound is primarily utilized as a pharmaceutical intermediate (e.g., in resveratrol synthesis ) and a precursor for dendrimers . Its synthesis involves the reduction of 3,5-dimethoxybenzoic acid using NaBH₄/I₂, followed by bromination with HBr to yield 3,5-dimethoxybenzyl bromide . Spectroscopic characterization (Raman, FTIR) and computational studies confirm its vibrational properties and molecular geometry . Safety data indicate it is non-hazardous under standard handling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl alcohol can be synthesized through the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour . The general procedure involves dissolving the benzaldehyde derivative in methanol, adding sodium borohydride, and stirring the mixture until the reaction is complete.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dimethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 3,5-dimethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 3,5-dimethoxybenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed:

    Oxidation: 3,5-Dimethoxybenzaldehyde.

    Reduction: 3,5-Dimethoxybenzylamine.

    Substitution: 3,5-Dimethoxybenzyl chloride.

Scientific Research Applications

3,5-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that modulate enzymatic activity or receptor binding. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-dimethoxybenzyl alcohol with structurally related benzyl alcohol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₁₂O₃ 168.19 3-OCH₃, 5-OCH₃ Dendrimer precursor, pharmaceutical intermediate
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 3-Cl, 5-Cl Chemical intermediate; higher lipophilicity
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 3-F, 5-F Potential fluorinated drug intermediate
3,5-Dimethoxy-4-hydroxybenzyl alcohol C₉H₁₂O₄ 184.19 3-OCH₃, 4-OH, 5-OCH₃ Enhanced polarity due to hydroxyl group
2,5-Dimethoxybenzyl alcohol C₉H₁₂O₃ 168.19 2-OCH₃, 5-OCH₃ Neuroprotective, anticancer applications
3,4-Dimethoxybenzyl alcohol (veratryl alcohol) C₉H₁₂O₃ 168.19 3-OCH₃, 4-OCH₃ Substrate in lignin peroxidase assays

Key Observations :

  • Substituent Effects : Methoxy groups enhance electron density on the aromatic ring, improving stability and directing electrophilic substitution. Chloro/fluoro groups increase molecular weight and lipophilicity, impacting bioavailability .

Biological Activity

3,5-Dimethoxybenzyl alcohol (CAS No. 705-76-0) is an aromatic alcohol that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 5 positions on the benzene ring, along with a hydroxyl group (-OH) at the benzyl position. Its molecular formula is C₉H₁₂O₃, and it has a molecular weight of 168.19 g/mol. The compound is typically a colorless to pale yellow liquid with a melting point ranging from 43 to 46 °C .

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study indicated that compounds with similar structures showed enhanced antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound82.575.3
Control (Ascorbic Acid)95.090.0

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A notable study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to conventional antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus32
Bacillus cereus16
Escherichia coli>64

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases.

Case Study: Photopharmacology Applications

Recent research explored the use of this compound derivatives in photopharmacology, where light is used to activate therapeutic agents. The derivatives showed improved antibacterial activity upon exposure to specific wavelengths of light, indicating a novel approach to enhance drug efficacy while minimizing side effects .

Case Study: Synthesis and Biological Evaluation

A synthesis study reported the preparation of various derivatives of this compound and their biological evaluation. These derivatives demonstrated varying degrees of biological activity, with some showing enhanced properties over the parent compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethoxybenzyl alcohol, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via bromination of this compound derivatives using phosphorus tribromide (PBr₃) at low temperatures (−10°C) in a sodium chloride ice bath . Post-reaction purification involves column chromatography on silica gel and recrystallization from hexane. Optimization includes controlling reaction temperature to minimize side reactions and using stoichiometric excess of PBr₃ to ensure complete conversion. Yield improvements can be achieved by slow addition of reagents and inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.

Q. How can vibrational spectroscopy (Raman/FTIR) and DFT calculations be used to characterize this compound?

  • Methodological Answer : Vibrational frequencies of this compound are analyzed using Raman and FTIR spectroscopy, with assignments supported by density functional theory (DFT) calculations at the B3LYP/6-31G(d) level. Key spectral regions include:

  • O–H stretching : ~3200–3600 cm⁻¹ (broad, indicative of hydrogen bonding).
  • C–O–C symmetric/asymmetric stretching : 1020–1280 cm⁻¹ (methoxy groups).
  • C–H bending : ~1450–1600 cm⁻¹ (aromatic ring).
    Discrepancies between experimental and calculated spectra are resolved by adjusting basis sets or considering solvent effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions include:

  • PPE : N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via approved chemical waste channels .

Advanced Research Questions

Q. How does this compound function as a precursor in dendrimer synthesis, and what structural features enable this application?

  • Methodological Answer : The molecule’s two methoxy groups and primary alcohol moiety facilitate its role as a dendrimer building block. For example, in brominated form (3,5-dimethoxybenzyl bromide), it undergoes nucleophilic substitution with polyfunctional cores (e.g., triethanolamine) to create branched architectures. Structural analysis via powder X-ray diffraction confirms its crystalline packing, which is critical for controlled dendrimer growth . Reaction efficiency is monitored by ¹H NMR to track substitution completeness.

Q. What biocatalytic applications exist for this compound in continuous-flow systems?

  • Methodological Answer : In continuous-flow oxidation using galactose oxidase (GOase M3-5), this compound is converted to 3,5-dimethoxybenzaldehyde. Key parameters:

  • Residence Time : Steady-state conversion (>95%) is achieved after 3 reactor volumes (RVs).
  • Oxygen Solubility : Enhanced by pressurizing the system (1–3 bar) to improve enzyme turnover.
    HPLC traces (monitored at 254 nm) validate product purity, with retention times compared to authentic standards .

Q. How can computational modeling predict the stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) predict stability trends:

  • Acidic Conditions : Protonation of the hydroxyl group leads to ether cleavage (t₁/₂ ~24 hrs at pH <2).
  • Polar Solvents : Increased hydrogen bonding in water/DMSO stabilizes the alcohol form, whereas aprotic solvents (e.g., THF) favor oxidation to the aldehyde.
    Experimental validation via UV-Vis spectroscopy (monitoring absorbance at 280 nm for degradation products) aligns with computational predictions .

Q. What role does this compound play in polymeric reagent design for peptide nucleic acid (PNA) synthesis?

  • Methodological Answer : The alcohol is functionalized into phosphine-containing polymers (e.g., PZ01) for PNAs. Key steps:

  • Grafting : Covalent attachment via Mitsunobu reaction (DIAD, PPh₃) to polymer backbones.
  • Application : Acts as a soluble support for phosphoramidite coupling, reducing steric hindrance.
    Efficiency is quantified by MALDI-TOF MS, showing >90% coupling yield for nucleobase additions .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methanol
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InChI

InChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBREYGQOXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220769
Record name 3,5-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

705-76-0
Record name 3,5-Dimethoxybenzenemethanol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-dimethoxybenzyl alcohol
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Synthesis routes and methods

Procedure details

A stirred suspension of lithium aluminum hydride (13.1 g, 329 mmol, 2 equiv) in dry THF (400 mL) was cooled at 0° C. A solution of 3,5-dimethoxybenzoic acid (30.0 g, 164 mmol, 1 equiv) in dry THF (400 mL) was added over 45 min via addition funnel. Upon completion of the addition the reaction became a gray heterogeneous mixture, therefore and additional 300 mL of THF was added. The reaction mixture was allowed to warm to room temperature and stir for 5 h. The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate added. The resulting mixture was allowed to stir at room temperature for 1 h and the organic layer was separated. The remaining aqueous layer was extracted with EtOAc (×2). The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure to give 27.0 g (97% yield) of 5 product as a colorless oil: Rf 0.33 (EtOAc/hexanes, 1:2); IR (CDCl3) 3390, 2937, 1594, 1456, 1428, 1318, 1294, 1202, 1146, 1057, 829 cm−1; 1H NMR (600 MHz, CDCl3) δ 6.45 (d, 2 H, J=2.4 Hz), 6.32 (d, 1 H, J=2.4 Hz), 4.50 (d, 2 H, J=5.4 Hz), 3.71 (s, 6 H), 3.49 (t, 1 H, J=5.4 Hz); 13C NMR (150 MHz, CDCl3) δ 160.5, 143.3, 104.2, 99.2, 64.5, 55.0.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,5-Dimethoxybenzyl alcohol
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3,5-Dimethoxybenzyl alcohol

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